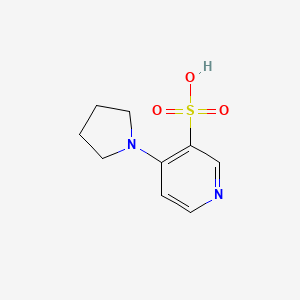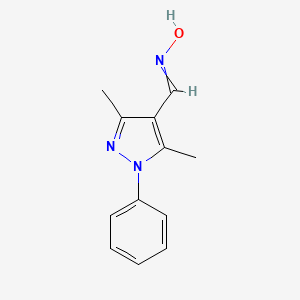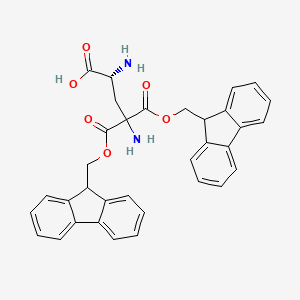![molecular formula C26H22N4O3S B11819741 N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide](/img/structure/B11819741.png)
N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core, an amino group, and a methanesulfonamide group
準備方法
The synthesis of N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide involves several steps. One common method includes the use of multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, the synthesis of 1,8-naphthyridines can be achieved through the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . Industrial production methods often involve the use of water-soluble catalysts and eco-friendly conditions to ensure high yields and minimal environmental impact .
化学反応の分析
N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, such as the Buchwald-Hartwig reaction . This compound can form major products like arylamines, which are key frameworks in several natural products and pharmaceuticals .
科学的研究の応用
This compound has a wide range of scientific research applications. In medicinal chemistry, it has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets . Additionally, it has applications in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Its unique structure allows it to interact with various biological pathways, making it a valuable tool in both chemistry and biology research.
作用機序
The mechanism of action of N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, in cancer research, it may inhibit the proliferation of cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide can be compared with other naphthyridine derivatives. Similar compounds include 1,6-naphthyridines and 1,8-naphthyridines, which also exhibit diverse biological activities and photochemical properties .
特性
分子式 |
C26H22N4O3S |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
N-[4-[1-(3-amino-4-methylphenyl)-2-oxobenzo[h][1,6]naphthyridin-9-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C26H22N4O3S/c1-16-3-10-21(14-23(16)27)30-25(31)12-7-19-15-28-24-11-6-18(13-22(24)26(19)30)17-4-8-20(9-5-17)29-34(2,32)33/h3-15,29H,27H2,1-2H3 |
InChIキー |
RLXHAMNOGNRZLD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-bis[(1S)-1-naphthalen-1-ylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819661.png)
![3-[(4-Oxo-3,4-dihydroquinazolin-2-yl)amino]benzoic acid](/img/structure/B11819662.png)
![L-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B11819669.png)
![3-(tert-Butoxy)-2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoic acid](/img/structure/B11819672.png)


![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorophenyl]propanoic acid](/img/structure/B11819696.png)


![2-[(4H-pyrazol-3-ylcarbonyl)amino]benzoic acid](/img/structure/B11819711.png)



